Welcome to the BenchChem Online Store!
molecular formula C7H8Cl2N2 B122713 4,5-Dichloro-6-isopropylpyrimidine CAS No. 141602-30-4

4,5-Dichloro-6-isopropylpyrimidine

Cat. No. B122713
M. Wt: 191.05 g/mol
InChI Key: DLICKGPXHFTODT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05468751

Procedure details

N-butyl lithium (1.6 mol solution in hexane, 19.4 ml) is added dropwise at 0° C., under a nitrogen atmosphere, to a solution of diisopropylamine (4.4 ml) in tetrahydrofuran (100 ml), and the mixture is stirred for 20 minutes. The solution is cooled to -78° C. and then 5 g of 4,5-dichloro-6-ethylpyrimidine in solution in 10 ml of tetrahydrofuran are added dropwise. The mixture is stirred at -78° C. for one hour and then brought to room temperature over a period of 2 hours. After the addition of water (200 ml), the mixture is extracted with ethyl acetate and the organic phase is dried over sodium sulfate and concentrated. Chromatography on silica gel (eluant: ethyl acetate/hexane 1:10) yields 3.8 g (71% of the theoretical yield) of 4,5-dichloro-6-isopropylpyrimidine in the form of a yellow oil.
[Compound]
Name
N-butyl lithium
Quantity
19.4 mL
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](NC(C)C)(C)C.[Cl:8][C:9]1[C:14]([Cl:15])=[C:13]([CH2:16][CH3:17])[N:12]=[CH:11][N:10]=1.O>O1CCCC1>[Cl:8][C:9]1[C:14]([Cl:15])=[C:13]([CH:16]([CH3:1])[CH3:17])[N:12]=[CH:11][N:10]=1

Inputs

Step One
Name
N-butyl lithium
Quantity
19.4 mL
Type
reactant
Smiles
Name
Quantity
4.4 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC=NC(=C1Cl)CC
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred at -78° C. for one hour
Duration
1 h
WAIT
Type
WAIT
Details
brought to room temperature over a period of 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Chromatography on silica gel (eluant: ethyl acetate/hexane 1:10) yields 3.8 g (71% of the

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC1=NC=NC(=C1Cl)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.